
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Übersicht
Beschreibung
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives. One common method includes the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the quinoxaline ring, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: 2-(3-Hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid serves as a scaffold for the development of potential therapeutic agents. Its applications in medicinal chemistry include:
- Anticancer Agents : Studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it has demonstrated an IC50 value of 0.126 μM against HeLa cervical cancer cells, which indicates potent anticancer activity compared to established drugs like doxorubicin (IC50 = 3.23 μM) .
Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
---|---|---|---|
HeLa (Cervical) | 0.126 | Doxorubicin | 3.23 |
SMMC-7721 (Liver) | 0.071 | Doxorubicin | 3.23 |
K562 (Leukemia) | 0.164 | Doxorubicin | 3.23 |
- Antimicrobial Activity : The compound has shown promising antimicrobial efficacy against various pathogens, although specific minimum inhibitory concentration (MIC) values for this compound are still under investigation .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
This compound | Not yet tested | Various pathogens |
- Antiviral Activity : Preliminary studies indicate that it possesses antiviral properties, particularly against HIV-1, with an effective concentration (EC50) of approximately 0.15 ± 0.1 µg/mL .
Materials Science
In materials science, quinoxaline derivatives like this compound are explored for their potential use in:
- Organic Semiconductors : Due to their electronic properties, these compounds can be utilized in the development of organic electronic devices.
- Dyes and Fluorescent Materials : The unique structure allows for applications in dye synthesis and fluorescent materials for various industrial uses.
Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules and functionalized quinoxalines. It can undergo several chemical reactions:
- Oxidation : Can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
- Reduction : Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.
Reaction Types
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, Chromium trioxide |
Reduction | Sodium borohydride, Lithium aluminum hydride |
Substitution | Amines, alcohols, or thiols under basic or acidic conditions |
Case Studies and Research Findings
Numerous studies have focused on the biological activity and synthetic applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through specific molecular interactions .
- Antimicrobial Efficacy : Research conducted on various quinoxaline derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, paving the way for further exploration of this compound's potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicate that substituents on the quinoxaline ring significantly influence biological activity, with electron-withdrawing groups enhancing anticancer efficacy .
Wirkmechanismus
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2,3-dicarboxylic acid
- 2-(3-Hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Uniqueness
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety and the keto group. These features contribute to its distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Biologische Aktivität
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS Number: 80310-02-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its structure-activity relationships (SAR).
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- CAS Number : 80310-02-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines.
Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
---|---|---|---|
HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 3.23 |
SMMC-7721 (Liver) | 0.071 | Doxorubicin | 3.23 |
K562 (Leukemia) | 0.164 | Doxorubicin | 3.23 |
The compound showed an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has also been evaluated, with promising results against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
Compound A | 0.22 | Staphylococcus aureus |
Compound B | 0.25 | Escherichia coli |
This compound | Not yet tested in detail |
The most active derivatives demonstrated significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL .
Antiviral Activity
Quinoxaline derivatives have also shown antiviral properties, particularly against HIV-1. The compound exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating substantial antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinoxaline derivatives:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Aliphatic Linkers : Typically decrease activity compared to aromatic linkers.
- Substituents on the Quinoxaline Ring : The nature and position of substituents can either increase or decrease potency against various biological targets.
For instance, the introduction of an electron-donating group at specific positions on the quinoxaline ring has been associated with increased anticancer efficacy .
Study 1: Anticancer Evaluation
In a recent study evaluating a series of quinoxaline derivatives, compound X demonstrated remarkable activity against MCF-7 and HCT116 cell lines with IC50 values of 1.9 and 2.3 µg/mL, respectively . This study emphasizes the need for further exploration into the modifications of quinoxaline structures to enhance their therapeutic potential.
Study 2: Antimicrobial Screening
Another study focused on synthesizing thiazole and thiophene derivatives showed that compounds with quinoxaline moieties exhibited potent antimicrobial activities against resistant strains of bacteria .
Eigenschaften
IUPAC Name |
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZOGPXQRFWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389230 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80310-02-7 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.